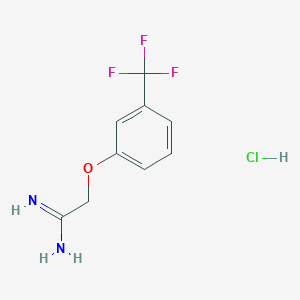

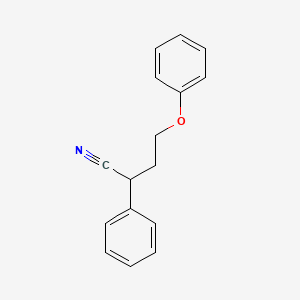

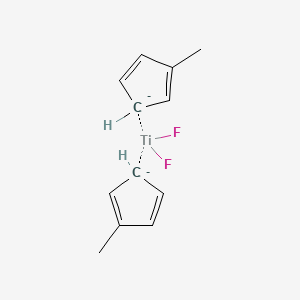

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, also known as MMPT, is a synthetic compound that has recently been used in scientific research applications. MMPT is an aryl triazole derivative, which is a type of heterocyclic compound that contains a 3-membered ring of nitrogen, sulfur, and carbon atoms. In the field of medicinal chemistry, MMPT is being studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Versatility in Organic Synthesis

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine, a compound incorporating the 1,2,4-triazole moiety, is of significant interest in the field of organic synthesis due to its utility in developing pharmaceuticals, dyes, and agricultural products. The 1,2,4-triazole core is a critical scaffold in medicinal chemistry, offering a pathway to a diverse array of biologically active compounds. This functionality is attributable to the triazole ring's ability to mimic the peptide bond, making it a staple in the synthesis of peptidomimetics, a class of molecules that emulate the biological activity of peptides. Its inclusion in molecules contributes to enhanced stability, bioavailability, and specificity in targeting biological receptors (Nazarov et al., 2021).

Pharmaceutical Applications

In the pharmaceutical industry, compounds derived from the triazole class have been engineered to exhibit a broad spectrum of therapeutic activities. These include antiviral, antibacterial, anticancer, and anti-inflammatory properties, underscoring the triazole ring's versatility as a fundamental building block in drug design. This adaptability is largely due to the triazole's ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing drug-target interactions and therapeutic efficacy. The design of triazole-containing drugs leverages these interactions to optimize the drugs' pharmacodynamic and pharmacokinetic profiles, leading to improved patient outcomes (Ferreira et al., 2013).

Agricultural Significance

Beyond its pharmaceutical applications, the 1,2,4-triazole framework is instrumental in the development of agrochemicals, including herbicides, insecticides, and fungicides. These compounds play a crucial role in enhancing crop protection, yield, and sustainability in agricultural practices. The triazole derivatives are valued for their specificity in targeting pests and diseases while minimizing adverse effects on the environment and non-target species. This specificity is achieved through the careful design of triazole compounds to interact selectively with biological targets in pests and pathogens, thereby offering a targeted approach to crop protection (Parchenko et al., 2019).

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)-3-methylsulfanyl-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-5(2)4-8-6-9-7(12-3)11-10-6/h5H,4H2,1-3H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCLEBVNZRYMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NN1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)

![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)

![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)